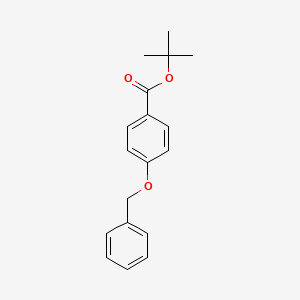

Tert-butyl 4-(benzyloxy)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

tert-butyl 4-phenylmethoxybenzoate |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)21-17(19)15-9-11-16(12-10-15)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |

InChI Key |

GYNPGVKSYUBDIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Tert-butyl 4-(benzyloxy)benzoate molecular weight and formula

Strategic Architecture of Orthogonal Protecting Groups in Drug Discovery [1]

Executive Summary

In the high-stakes landscape of medicinal chemistry and peptide synthesis, Tert-butyl 4-(benzyloxy)benzoate (CAS: 312631-23-5) serves as a critical intermediate.[1] Its structural value lies in its orthogonality : it possesses two distinct protective functionalities—a tert-butyl ester and a benzyl ether—that can be cleaved independently under mutually exclusive conditions.[1] This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, synthetic pathways, and its pivotal role in chemoselective transformations.

Part 1: Molecular Identity & Physicochemical Profiling

This compound functions as a "masked" 4-hydroxybenzoic acid, a common scaffold in liquid crystals, paraben derivatives, and peptidomimetics.

Core Identity Data

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₀O₃ |

| Molecular Weight | 284.35 g/mol |

| CAS Number | 312631-23-5 |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(OCC2=CC=CC=C2)C=C1 |

| Physical State | Solid (typically colorless crystals or white powder) |

Structural Analysis

The molecule consists of a central benzoate core flanked by two lipophilic domains:

-

C-Terminus (Ester): The bulky tert-butyl group provides steric shielding, making the carbonyl carbon less susceptible to nucleophilic attack compared to methyl or ethyl esters. It is stable to basic hydrolysis but highly sensitive to acid.

-

Para-Position (Ether): The benzyloxy group protects the phenol. It is stable to acidic and basic hydrolysis but is cleaved via catalytic hydrogenolysis.

Part 2: Synthetic Architecture

The synthesis of this compound can be approached via two primary routes: Convergent Esterification (Route A) or Linear Etherification (Route B). Route A is generally preferred in research settings to minimize side reactions associated with phenol alkylation.

Synthesis Workflow Diagram (DOT)

Caption: Convergent vs. Linear synthesis routes. Route A uses Steglich esterification; Route B uses Williamson ether synthesis.

Part 3: Strategic Utility (Orthogonality)

The defining feature of this molecule is its ability to undergo chemoselective deprotection . This allows researchers to modify one end of the molecule without affecting the other, a requirement for iterative synthesis (e.g., solid-phase peptide synthesis).

Orthogonal Deprotection Logic

-

Scenario 1: Acid Cleavage (TFA): Removes the tert-butyl ester to reveal the carboxylic acid (

), leaving the benzyl ether intact. -

Scenario 2: Hydrogenolysis (

): Removes the benzyl group to reveal the phenol (

Deprotection Pathway Diagram (DOT)

Caption: Orthogonal deprotection map showing mutually exclusive cleavage pathways for the ester and ether moieties.

Part 4: Experimental Protocols

Synthesis via Steglich Esterification (Route A)

Rationale: This method avoids the harsh conditions of acid chlorides and is suitable for lab-scale preparation.[1]

Reagents:

-

4-(Benzyloxy)benzoic acid (1.0 eq)[1]

-

tert-Butanol (1.5 eq)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under nitrogen, dissolve 4-(benzyloxy)benzoic acid in anhydrous DCM (0.1 M concentration).

-

Activation: Add DMAP and tert-butanol to the solution. Stir at 0°C for 10 minutes.

-

Coupling: Add DCC portion-wise over 5 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated

, and brine. -

Purification: Dry over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Selective Deprotection of the tert-Butyl Group

Rationale: Trifluoroacetic acid (TFA) selectively cleaves the bulky ester via an E1 mechanism, releasing isobutylene gas.

Protocol:

-

Dissolve the substrate in DCM (10 mL/g).

-

Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v.

-

Critical Step: Add a scavenger (e.g., triethylsilane, 2 eq) if the benzyl cation generated is at risk of migrating, although the benzyl ether is generally stable to TFA at room temperature for short durations.

-

Stir at room temperature for 1–2 hours.

-

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Part 5: Analytical Validation

To validate the integrity of the synthesized compound, compare against these expected spectral signatures:

-

1H NMR (CDCl3, 400 MHz):

- 1.58 (s, 9H) – tert-Butyl group (Singlet, strong integration).

-

5.12 (s, 2H) – Benzylic

- 6.9–7.0 (d, 2H) – Aromatic protons ortho to ether.

- 7.3–7.4 (m, 5H) – Benzyl aromatic ring.

- 7.9–8.0 (d, 2H) – Aromatic protons ortho to ester.

-

Mass Spectrometry (ESI):

-

Expect

peak at ~307.35 Da. -

Fragment peaks may show loss of t-butyl (-56 Da).[1]

-

References

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

PubChem. (2025).[2] Compound Summary: C18H20O3.[3][2][4][5] National Library of Medicine. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for deprotection protocols cited in Section 4).

Sources

- 1. tert-Butyl peroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol | C18H20O3 | CID 13442725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 312631-23-5 | this compound - AiFChem [aifchem.com]

- 4. (4-Methyl-2-phenyl-1,3-dioxan-2-yl)-phenylmethanol | C18H20O3 | CID 66788245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 4-(4-Phenylbutoxy)benzoate | 136450-05-0 [chemicalbook.com]

The Solubility Profile of Tert-butyl 4-(benzyloxy)benzoate: A Technical Guide for Pharmaceutical and Chemical Research

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. Tert-butyl 4-(benzyloxy)benzoate, a key building block in the synthesis of various target molecules, presents a solubility profile that is critical for its effective use in reaction chemistry, purification, and formulation. This technical guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents. By examining its molecular structure and leveraging data from structurally similar compounds, this document offers researchers, scientists, and drug development professionals a predictive framework and practical methodologies for handling this compound. Our focus is on delivering field-proven insights and robust experimental protocols to empower informed decision-making in the laboratory.

Physicochemical Properties of this compound and Its Analogs

The solubility of a compound is intrinsically linked to its physical and chemical characteristics. While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from its molecular structure and by comparing it with closely related analogs.

Molecular Structure Analysis:

This compound possesses a molecular formula of C₁₈H₂₀O₃ and a molecular weight of 284.35 g/mol [1]. Its structure is characterized by a central benzoate ester core. The para position of the benzene ring is substituted with a benzyloxy group (-OCH₂C₆H₅), and the ester is formed with a tert-butyl group (-C(CH₃)₃). This combination of a bulky, non-polar tert-butyl group, a polar ester linkage, and a relatively large, aromatic benzyloxy moiety dictates its overall polarity and, consequently, its solubility behavior. The presence of the ether linkage in the benzyloxy group and the ester functionality allows for some polar interactions, while the significant hydrocarbon content from the benzyl and tert-butyl groups imparts a considerable non-polar character.

To provide a comprehensive understanding, the following table summarizes the known physicochemical properties of this compound alongside key data for its structural analogs. This comparative approach allows for a more nuanced prediction of its behavior.

| Property | This compound | Methyl 4-tert-butylbenzoate | tert-Butyl 4-(bromomethyl)benzoate |

| Molecular Formula | C₁₈H₂₀O₃ | C₁₂H₁₆O₂ | C₁₂H₁₅BrO₂ |

| Molecular Weight | 284.35 g/mol | 192.25 g/mol [2] | 271.15 g/mol |

| Physical State | Solid (predicted) | Clear, colorless liquid[2] | Crystals or powder[3] |

| Melting Point | Not available | Not applicable | 46.0-59.0 °C[3] |

| Boiling Point | Not available | 122-124 °C @ 9 mmHg[2][4] | Not available |

| Solubility in Water | Very low (predicted) | Slightly soluble[2] | Insoluble (predicted) |

| Solubility in Organic Solvents | High (predicted in non-polar to moderately polar solvents) | Miscible with ethanol, ether[2] | Soluble (predicted) |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar bonds and the overall molecular geometry.

For this compound, the ester and ether functionalities introduce polar character, making it susceptible to dissolution in moderately polar solvents. However, the large non-polar surface area contributed by the two phenyl rings and the tert-butyl group suggests a strong affinity for non-polar or weakly polar organic solvents.

Factors Influencing the Solubility of this compound:

-

Solvent Polarity: A solvent's ability to dissolve a solute depends on its capacity to overcome the intermolecular forces within the solute's crystal lattice and form new, stable solute-solvent interactions. It is anticipated that this compound will exhibit higher solubility in solvents with polarity indices that align with its mixed polar/non-polar character.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its ester and ether oxygen atoms. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility due to these specific interactions.

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility tends to increase with temperature. This is a critical consideration for processes such as recrystallization, where controlled temperature changes are used to achieve purification.

The interplay of these factors is visually represented in the following diagram:

Caption: Molecular interactions governing solubility.

Predicted Solubility Profile

Based on the analysis of its molecular structure and data from its analogs, the following table provides a predicted qualitative solubility profile for this compound in a selection of common organic solvents.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | The large non-polar regions of the solute will interact favorably with the non-polar solvent via van der Waals forces. |

| Toluene | Non-polar (aromatic) | Very High | The aromatic nature of toluene will facilitate strong π-stacking interactions with the phenyl rings of the solute. |

| Dichloromethane | Moderately Polar | High | Offers a good balance of polarity to interact with the ester and ether groups while also solvating the non-polar parts of the molecule. |

| Diethyl Ether | Moderately Polar | High | The ether functionality of the solvent can interact with the polar groups of the solute, and its alkyl chains can solvate the non-polar regions. |

| Ethyl Acetate | Moderately Polar | High | As an ester itself, it is expected to be a good solvent for another ester, sharing similar intermolecular forces. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group can interact with the solute's polar functionalities. |

| Isopropanol | Polar Protic | Moderate | Capable of hydrogen bonding with the solute, but the overall polarity might be slightly high for optimal solvation of the large non-polar parts. |

| Ethanol | Polar Protic | Moderate | Similar to isopropanol, hydrogen bonding will play a role, but the high polarity may limit the solubility compared to less polar solvents. |

| Methanol | Polar Protic | Low to Moderate | The highest polarity among the alcohols listed; likely to be a poorer solvent due to the extensive non-polar character of the solute. |

| Water | Very Polar | Insoluble | The large, non-polar hydrocarbon structure will dominate, leading to unfavorable interactions with the highly polar water molecules. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent at a given temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the flask containing the dried solute.

-

Calculate the mass of the dissolved solute and express the solubility in g/L or mg/mL.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard and sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve and calculate the solubility.

-

The workflow for this experimental protocol is illustrated below:

Caption: Experimental workflow for solubility determination.

Conclusion

References

- CymitQuimica. Safety Data Sheet - TERT-BUTYL 4-(BENZYLOXY)

- Sigma-Aldrich.

- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- Vinati Organics.

- Fisher Scientific.

- Sigma-Aldrich.

- ChemicalBook.

- The Good Scents Company.

- Thermo Scientific Chemicals. tert-Butyl 4-(bromomethyl)

- Google Patents.

- Cole-Parmer. Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%.

- Sigma-Aldrich. 4-tert-Butylbenzoic acid 99 98-73-7.

- Sigma-Aldrich.

- AiFChem. 312631-23-5 | tert-Butyl 4-(benzyloxy)

- PubChem - NIH.

- Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

- Google Patents. US3869489A - Process of manufacturing tert.-butyl p-tert.

- Cheméo. Benzoic acid, 4-butyloxy-, butyl ester - Chemical & Physical Properties.

- TCI Chemicals.

Sources

- 1. 312631-23-5 | this compound - AiFChem [aifchem.com]

- 2. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]

- 3. tert-Butyl 4-(bromomethyl)benzoate, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]

Tert-butyl 4-(benzyloxy)benzoate suppliers and price

An In-depth Technical Guide to Tert-butyl 4-(benzyloxy)benzoate for Researchers

Abstract

This compound (CAS No. 312631-23-5) is a key chemical intermediate widely utilized in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique structure, featuring both a tert-butyl ester and a benzyl ether, offers orthogonal protecting group strategies that are invaluable in the construction of complex molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the procurement landscape, pricing, quality control, synthesis, safe handling, and critical applications of this versatile building block.

Introduction: The Strategic Value of this compound

In the intricate field of multi-step organic synthesis, the success of a campaign often hinges on the strategic use of protecting groups. This compound is a bifunctional molecule that serves as a protected form of 4-hydroxybenzoic acid. Its utility stems from the differential lability of its two protecting groups:

-

The Tert-butyl Ester: This group is robust under many reaction conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid), leaving the benzyl ether intact.

-

The Benzyl Ether: This group is stable to a wide range of acidic and basic conditions but is readily removed by catalytic hydrogenation.

This orthogonality allows chemists to selectively unmask either the carboxylic acid or the phenol at different stages of a synthesis, enabling precise molecular construction. This compound is a valuable intermediate in the synthesis of various targets, including active pharmaceutical ingredients (APIs) and liquid crystals.[1][2]

Key Molecular Identifiers:

Procurement and Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically sold as a white to off-white solid with purities of 97% or higher.

Supplier Landscape

A survey of the market indicates that this compound can be sourced from both large, well-known chemical catalogs and smaller, specialized building block providers. When selecting a supplier, researchers should consider not only price but also the availability of comprehensive analytical data (e.g., Certificate of Analysis), stock levels, and lead times.

| Supplier Category | Representative Companies | Typical Purity | Notes |

| Major Chemical Catalogs | Sigma-Aldrich, TCI America, BLDpharm | ≥97% | Offer a wide range of pack sizes and extensive documentation. |

| Fine Chemical Suppliers | AiFChem, ChemScene | ≥97% | Often provide competitive pricing for common building blocks.[3][5] |

| Custom Synthesis | Various | Per specification | An option for bulk quantities or specific purity requirements not met by catalog offerings. |

This table is for illustrative purposes and does not constitute an endorsement of any specific supplier.

Pricing Analysis

The price of this compound is highly dependent on the quantity purchased and the supplier. As with most research chemicals, the cost per gram decreases significantly with larger pack sizes. The following table provides an estimated price range based on currently available online listings for research-grade material.

| Quantity | Estimated Price Range (USD) | Notes |

| 1 g | $50 - $150 | Suitable for initial screening and small-scale reactions. |

| 5 g | $150 - $400 | Common size for methods development and optimization. |

| 25 g | $400 - $1000+ | For larger scale synthesis or building a lab's chemical inventory. |

Prices are for estimation purposes only and are subject to change. Researchers should obtain current quotes directly from suppliers. Some suppliers may require login or verification to view pricing.[3]

Technical Specifications and Quality Control

Ensuring the identity and purity of starting materials is a cornerstone of reproducible research. Upon receiving a new batch of this compound, a systematic approach to quality control is essential.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzoic acid, 4-(phenylmethoxy)-, 1,1-dimethylethyl ester | [3] |

| CAS Number | 312631-23-5 | [3] |

| MDL Number | MFCD11974909 | [3] |

| Molecular Formula | C₁₈H₂₀O₃ | [3] |

| Molecular Weight | 284.36 | [3] |

| InChI Key | GYNPGVKSYUBDIO-UHFFFAOYSA-N | [3] |

Recommended Quality Control Workflow

A thorough QC process validates the material provided by the supplier and ensures it is suitable for its intended use. The Certificate of Analysis (CoA) provided by the vendor is the starting point, but independent verification is best practice.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Confirm the presence of the tert-butyl singlet (~1.6 ppm, 9H).

-

Identify the benzyl CH₂ singlet (~5.1 ppm, 2H).

-

Analyze the aromatic region for the characteristic AA'BB' system of the para-substituted benzoate ring and the monosubstituted benzyl ring protons (~6.9-8.0 ppm, 9H total).

-

Integrate all peaks to confirm the proton ratios are correct. The presence of significant unexpected peaks may indicate impurities.

-

Synthesis and Mechanistic Considerations

Understanding the synthesis of this compound provides insight into potential impurities and informs its application as a building block. The most common laboratory-scale synthesis involves a two-step process starting from 4-hydroxybenzoic acid.

Step-by-Step Synthesis Methodology (Illustrative)

-

Part 1: Synthesis of tert-Butyl 4-hydroxybenzoate

-

Suspend 4-hydroxybenzoic acid in a suitable solvent like dichloromethane (DCM).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Cool the mixture in an ice bath and slowly bubble isobutylene gas through the solution until the starting material is consumed (monitor by TLC).

-

Quench the reaction carefully with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure to yield the intermediate.

-

-

Part 2: Synthesis of this compound

-

Dissolve the tert-butyl 4-hydroxybenzoate from Part 1 in acetone or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.

-

Add benzyl bromide dropwise to the stirring mixture.

-

Heat the reaction to reflux and monitor by TLC until completion.[1][6]

-

After cooling, filter off the inorganic salts and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product.

-

Safe Handling and Storage

While this compound is not classified as a highly hazardous substance, adherence to standard laboratory safety practices is mandatory. It is crucial not to confuse this compound with tert-butyl peroxybenzoate, which is a reactive and potentially explosive organic peroxide.[7]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

Fire Safety: Keep away from open flames and sources of ignition. While not highly flammable, organic compounds can burn.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage and Stability:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases which could potentially cleave the ester or ether linkages.

Applications in Research and Drug Development

The primary role of this compound is as a versatile intermediate for introducing a 4-hydroxybenzoyl moiety into a target molecule.

Intermediate in API Synthesis

This building block is valuable in the synthesis of complex APIs. For instance, derivatives of this compound are used in the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are investigated as potential treatments for retinal disorders like diabetic retinopathy.[10] In these syntheses, the tert-butyl and benzyl groups protect the reactive acid and phenol functionalities while other parts of the molecule are constructed.

Role in Medicinal Chemistry

The 4-hydroxybenzoic acid scaffold is a common feature in many biologically active molecules. The use of this protected version allows medicinal chemists to:

-

Improve solubility of intermediates during synthesis.

-

Prevent unwanted side reactions involving the acidic proton of the phenol or carboxylic acid.

-

Introduce the scaffold late in a synthetic sequence to maximize convergence and overall yield.

Conclusion

This compound is more than just a chemical on a shelf; it is a strategic tool for enabling complex molecular design. Its commercial availability, coupled with its well-defined properties and orthogonal protecting group chemistry, makes it an indispensable resource for researchers in drug discovery and materials science. By understanding its procurement, handling, and synthetic applications, scientists can effectively leverage this building block to accelerate their research and development efforts.

References

- Arkema. (2013-11-30).

-

Chemical-Suppliers. This compound | CAS 312631-23-5. Retrieved from [Link]

-

Navimro. tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)benzoate. Retrieved from [Link]

- CymitQuimica. (2024-12-19). Safety Data Sheet - TERT-BUTYL 4-(BENZYLOXY)

-

New Jersey Department of Health. tert-Butyl Peroxy Benzoate. Retrieved from [Link]

- SAFETY DATA SHEET. (2023-07-18).

- SAFETY DATA SHEET. (2010-01-12).

-

Dana Bioscience. tert-Butyl 4-(benzyloxy)-2-chloronicotinate 1g. Retrieved from [Link]

-

Golden Glory Chemical Limited. Tert Butyl Peroxy Benzoate. Retrieved from [Link]

- CERTIFICATE OF ANALYSIS. (2026-01-11).

-

High Mountain Chem. Top-tier Tert-Butyl Benzoate Peroxide Supplier | Highmountain. Retrieved from [Link]

-

The Good Scents Company. 4-tert-butyl benzoic acid, 98-73-7. Retrieved from [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH. Retrieved from [Link]

-

CP Lab Safety. Vinyl 4-tert-Butylbenzoate, 25mL, Each. Retrieved from [Link]

-

PubChem. Tert-butyl 4-(acetyloxyamino)benzoate | C13H17NO4 | CID 87799548. Retrieved from [Link]

- Sahadeva Reddy et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. Der Pharma Chemica, 8(8), 28-35.

-

Chemsrc. TERT-BUTYL 3-(BENZYLOXY)-4-BROMOBENZOATE Price. Retrieved from [Link]

- Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

-

PubChem. tert-Butyl 4-(chloromethyl)benzoate | C12H15ClO2 | CID 18959012. Retrieved from [Link]

-

ResearchGate. synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved from [Link]

-

Quick Company. Improved Process For The Preparation Of Salmeterol And Intermediates. Retrieved from [Link]

- Googleapis.com. WO 2012/032546 A2.

- Google Patents. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.

-

Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. Retrieved from [Link]

-

Taylor & Francis. Benzoate – Knowledge and References. Retrieved from [Link]

-

PubChemLite. Tert-butyl benzoyloxycarbamate (C12H15NO4). Retrieved from [Link]

-

PubMed. Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 312631-23-5 | this compound - AiFChem [aifchem.com]

- 4. This compound | CAS 312631-23-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. jk-sci.com [jk-sci.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. nj.gov [nj.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 10. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Benzylation of tert-Butyl 4-Hydroxybenzoate

Abstract

This application note details a robust, scalable protocol for the synthesis of tert-butyl 4-(benzyloxy)benzoate via Williamson ether synthesis. Unlike standard esterifications, the presence of the acid-labile tert-butyl group necessitates a strictly basic or neutral reaction environment to prevent premature deprotection. This guide recommends a potassium carbonate (

Introduction & Strategic Rationale

The Chemoselectivity Challenge

The target molecule, this compound, contains two distinct oxygen-based functionalities: a phenolic hydroxyl group and a tert-butyl ester.

-

Phenolic Hydroxyl: Nucleophilic,

. Requires activation (deprotonation) for alkylation. -

tert-Butyl Ester: Sterically bulky and stable to basic hydrolysis (saponification) but highly sensitive to acid-catalyzed cleavage (forming isobutylene and carboxylic acid).

Standard acid-catalyzed benzylation (e.g., using benzyl alcohol and

Mechanistic Approach

The reaction proceeds via an

Key Variable: Solvent & Base Choice

-

/ DMF: Fast (irreversible deprotonation) but poses safety risks (

- / DMF: The preferred method. Although carbonate is a weaker base, the equilibrium deprotonation is sufficient to drive the reaction to completion as the phenoxide is consumed. DMF is chosen over acetone to increase the reaction rate by better solvating the cation and "naked" phenoxide anion.

Visualized Pathways

Reaction Workflow

The following diagram outlines the logical flow of the experimental procedure, from reagent preparation to isolation.

Figure 1: Operational workflow for the benzylation of tert-butyl 4-hydroxybenzoate.

Mechanistic Pathway ( )

This diagram illustrates the molecular events driving the synthesis.

Figure 2: Mechanistic pathway showing base-mediated deprotonation followed by nucleophilic substitution.

Experimental Protocol

Reagents & Stoichiometry

Safety Note: Benzyl bromide is a potent lachrymator (tear gas). All operations involving this reagent must be performed in a functioning fume hood.

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| tert-Butyl 4-hydroxybenzoate | Substrate | 1.0 | 194.23 | 1.94 g (10 mmol) |

| Benzyl Bromide | Electrophile | 1.2 | 171.04 | 1.43 mL (12 mmol) |

| Potassium Carbonate ( | Base | 2.0 | 138.21 | 2.76 g (20 mmol) |

| DMF (Anhydrous) | Solvent | - | - | 20 mL (0.5 M) |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Allow to cool under a stream of nitrogen or argon (preferred but not strictly required if reagents are dry).

-

-

Solubilization:

-

Add 1.94 g of tert-butyl 4-hydroxybenzoate to the flask.

-

Add 20 mL of anhydrous DMF. Stir until the solid is completely dissolved.

-

-

Deprotonation:

-

Add 2.76 g of powdered

in a single portion. -

Observation: The mixture will become a heterogeneous white suspension.

-

Stir at room temperature for 10–15 minutes to initiate deprotonation.

-

-

Alkylation:

-

Using a syringe, add 1.43 mL of benzyl bromide dropwise over 2 minutes.

-

Note: The reaction is slightly exothermic; however, at this scale, external cooling is rarely necessary.

-

Heat the reaction mixture to 60°C using an oil bath.

-

Stir vigorously for 2–4 hours.

-

-

Process Control (TLC):

-

Eluent: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV lamp (254 nm).

-

Criteria: Disappearance of the lower-running phenol spot (Substrate) and appearance of a higher-running spot (Product).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water. This dissolves the inorganic salts and precipitates the organic product/oil.

-

Extract with Ethyl Acetate (

mL). -

Combine organic layers and wash with:

-

Water (

mL) to remove residual DMF. -

Brine (saturated NaCl,

mL).

-

-

Dry the organic phase over anhydrous sodium sulfate (

).[5] -

Filter and concentrate under reduced pressure (Rotavap).

-

-

Purification:

-

The crude material is often pure enough for subsequent steps.

-

If purification is required, recrystallize from Hexanes/Ethyl Acetate or perform flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Characterization & Data Analysis

The product should be a white crystalline solid or a colorless oil that solidifies upon standing.

NMR Expectations

Validation of the structure relies on the integration of the tert-butyl group and the benzylic protons.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1.58 | Singlet (s) | 9H | tert-Butyl ( | |

| 5.11 | Singlet (s) | 2H | Benzylic | |

| 6.95 - 7.05 | Doublet (d) | 2H | Aromatic (Ortho to ether) | |

| 7.30 - 7.45 | Multiplet (m) | 5H | Benzyl Aromatic Ring | |

| 7.90 - 8.00 | Doublet (d) | 2H | Aromatic (Ortho to ester) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during workup. | Ensure DMF is removed by thorough water washes. Check aqueous layer pH (should be neutral). |

| Residual DMF | DMF trapped in oil. | Wash organic layer 3x with water. Alternatively, azeotrope with toluene on Rotavap. |

| Starting Material Remains | Use finely powdered anhydrous | |

| Product Hydrolysis | Acidic contamination. | Ensure |

References

-

Williamson Ether Synthesis Mechanism

-

Benzylation Protocols for Phenols

- National Institutes of Health (NIH) - Glycoscience Protocols. "Benzylation of hydroxyl groups by Williamson reaction". Accessed October 26, 2023.

-

[Link]

-

Synthesis of Liquid Crystal Precursors (Similar Substrate)

-

Stability of tert-Butyl Esters

- Master Organic Chemistry. "Protecting Groups For Carboxylic Acids". Accessed October 26, 2023.

-

[Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application Note: Selective Deprotection of tert-Butyl Ester vs. Benzyl Ether

Abstract & Strategic Overview

In complex organic synthesis, the ability to selectively manipulate functional groups is paramount.[1] The tert-butyl ester (

This guide provides a definitive protocol for the selective deprotection of either group in the presence of the other. It moves beyond basic textbook descriptions to address practical challenges, specifically the prevention of carbocation-mediated side reactions during acidolysis and the optimization of catalyst turnover during hydrogenolysis.

The Orthogonality Matrix

| Target Group to Remove | Preserved Group | Primary Methodology | Mechanism |

| tert-Butyl Ester | Benzyl Ether | Acidolysis (TFA) | |

| Benzyl Ether | tert-Butyl Ester | Hydrogenolysis ( | Heterogeneous Catalytic Reduction |

Scenario A: Selective Cleavage of tert-Butyl Esters

Objective: Remove the

Mechanistic Insight & The "Scavenger" Necessity

The cleavage of a

The Hidden Danger: While the Benzyl ether is chemically stable to TFA at room temperature, the phenyl ring of the benzyl group is electron-rich. Without intervention, the generated

Solution: You must employ a scavenger cocktail.[2][3] Triisopropylsilane (TIS) or Triethylsilane (Et

Validated Protocol (TFA Method)

Reagents:

-

Trifluoroacetic Acid (TFA) [CAS: 76-05-1]

-

Dichloromethane (DCM) (Anhydrous preferred)

-

Scavenger: Triisopropylsilane (TIS) [CAS: 6485-79-6] or Water

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate (1.0 equiv) in DCM (

M concentration). -

Scavenger Addition: Add Triisopropylsilane (2.5% to 5% v/v relative to total solvent volume).[3][4]

-

Note: If the molecule is highly electron-rich, increase TIS to 5-10%.

-

-

Acidolysis: Cool the solution to 0°C. Dropwise add TFA equal to the volume of DCM (Final ratio 1:1 TFA:DCM).

-

Why 1:1? Neat TFA can be too harsh for sensitive substrates; 1:1 balances rate and selectivity.

-

-

Reaction: Allow to warm to room temperature. Stir for 1–4 hours.

-

Workup (Critical):

-

Concentrate the mixture in vacuo (rotary evaporator) to remove DCM and most TFA.

-

Co-evaporation: To remove trace TFA, add Toluene (10 mL) and re-concentrate. Repeat 2-3 times. This prevents acid-catalyzed decomposition of the benzyl ether during storage.

-

Purification: The residue is usually the pure acid. If TIS byproducts remain, a hexane wash or rapid column chromatography is effective.

-

Visualization: Acidolysis Workflow

Figure 1: Reaction pathway for t-butyl ester cleavage highlighting the critical role of scavengers to protect the benzyl ether.

Scenario B: Selective Cleavage of Benzyl Ethers

Objective: Remove the Benzyl ether to reveal the alcohol, while leaving the

Mechanistic Insight

Benzyl ethers are cleaved via Hydrogenolysis .[5] The reaction occurs on the surface of a heterogeneous catalyst (Palladium on Carbon).[5] The benzylic C-O bond is activated by the metal surface and cleaved by adsorbed hydrogen species.

Selectivity Factor:

Validated Protocol (Hydrogenolysis)

Reagents:

-

Palladium on Carbon (10 wt.[2][7] % loading, wet support preferred to minimize fire risk)

-

Hydrogen Gas (

) (Balloon pressure is sufficient)[5][7] -

Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

-

Safety Check: Remove all ignition sources. Pd/C is pyrophoric when dry.

-

Preparation: Dissolve the substrate in MeOH or EtOAc (

M).-

Solvent Choice: MeOH is faster. EtOAc is safer if transesterification is a theoretical concern (though rare with

-Bu esters).

-

-

Catalyst Addition: carefully add 10% Pd/C (10-20 wt% relative to substrate mass).

-

Tip: Add the catalyst to the flask under a stream of nitrogen or wet the catalyst with a few drops of water before adding solvent to prevent sparking.

-

-

Hydrogenation:

-

Seal flask with a septum.[5]

-

Insert a needle connected to a vacuum line; evacuate flask carefully (do not bubble solvent vigorously).

-

Close vacuum, insert

balloon. -

Repeat Vacuum/

cycle 3 times to ensure

-

-

Reaction: Stir vigorously at room temperature.

-

Time: 1–12 hours.

-

Monitoring: TLC will show the conversion of the non-polar benzyl ether to the more polar alcohol.

-

-

Workup:

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Rinse the pad with MeOH/DCM.

-

Concentration: Evaporate solvent. The

-butyl ester remains intact.

-

Visualization: Hydrogenolysis Workflow

Figure 2: Hydrogenolysis workflow ensuring retention of the sterically hindered t-butyl ester.

Comparative Data & Troubleshooting

Reaction Compatibility Table

| Condition | tert-Butyl Ester | Benzyl Ether | Notes |

| TFA / DCM (RT) | Cleaved | Stable | Use TIS scavenger to protect Bn ring. |

| Stable | Cleaved | Standard orthogonal condition. | |

| HCl (4M in Dioxane) | Cleaved | Stable | Harsh; may cause transesterification if alcohol present. |

| BCl | Stable (mostly) | Cleaved | Lewis acid cleavage. Risk of touching |

| NaOH / MeOH (aq) | Stable | Stable | Both are resistant to saponification (Bn is ether, |

Troubleshooting Guide

Problem 1: The tert-butyl ester is not cleaving in TFA.

-

Cause: Steric bulk around the carboxylate or poor solubility.

-

Fix: Increase temperature to 35-40°C. If still resistant, switch to Formic Acid (neat) at 40°C, which is often more effective for difficult substrates but remains orthogonal to Benzyl ethers.

Problem 2: The Benzyl ether is not cleaving with

-

Cause: Catalyst poisoning (Sulphur or Amines present) or steric hindrance.

-

Fix: Add a drop of Acetic Acid to the mixture (protonates amines). Alternatively, switch to Pearlman’s Catalyst (

), which is more active than standard Pd/C.

Problem 3: Benzyl ring alkylation observed during TFA deprotection.

-

Cause: Insufficient scavenger.

-

Fix: Increase TIS loading to 10%. Add 1,3-dimethoxybenzene or Thioanisole as auxiliary scavengers.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[9][10] Wiley-Interscience. (The definitive text on protecting group stability and cleavage conditions).

-

Organic Chemistry Portal . "Protecting Groups: Benzyl Ether".[11][12] (Detailed mechanisms and alternative cleavage methods).

-

Common Organic Chemistry . "tert-Butyl Ester Protection & Deprotection". (Practical lab protocols and examples).

-

BenchChem . "Application Notes: Deprotection of t-Butyl Esters". (Protocols regarding scavengers in TFA).

-

Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[13] Int. J. Pept.[13] Protein Res.[13] 1978, 12, 258.[13] (Seminal paper on scavenger mechanisms).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl Esters [organic-chemistry.org]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-Butyl 4-(Benzyloxy)benzoate Synthesis

Executive Summary & Route Strategy

The Challenge: Synthesizing tert-butyl 4-(benzyloxy)benzoate presents a classic "push-pull" conflict.[1] The tert-butyl ester formation is sterically hindered and prone to acid-catalyzed elimination (isobutylene loss), while the benzyl ether moiety is sensitive to hydrogenolysis and strong Lewis acids.

The Solution: Abandon standard Fischer esterification. It requires strong acids and heat, which will decompose your tert-butyl product.[1] Instead, utilize activation-based strategies that operate under neutral or basic conditions.[1]

Strategic Decision Tree

Before starting, verify your precursors. If you struggle with the esterification of the acid, switching to the alkylation of the phenol is a validated "rescue route."

Figure 1: Strategic decision tree for synthesis. Method A is the recommended protocol for direct esterification.

Method A: The "Magdeburg" Protocol (Recommended)

This method utilizes Di-tert-butyl dicarbonate (

Why it wins:

-

Thermodynamics: It is driven by the release of

gas. -

Workup: The byproducts are

and tert-butanol (volatile).[3][4] No difficult urea filtration is required. -

Conditions: Mild and neutral; preserves the benzyl ether.[5]

Mechanism of Action

DMAP attacks

Figure 2: Simplified mechanistic flow of the Boc Anhydride esterification.

Optimized Protocol

| Reagent | Equivalents | Role |

| 4-(Benzyloxy)benzoic acid | 1.0 equiv | Substrate |

| 2.0 - 3.0 equiv | Reagent & t-Bu source | |

| DMAP | 0.1 - 0.3 equiv | Nucleophilic Catalyst |

| 1.0 - 5.0 equiv | Solvent/Reagent (Optional but recommended) | |

| THF or DCM | Solvent | Anhydrous (0.2 M concentration) |

Step-by-Step:

-

Dissolution: Dissolve 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous THF (or DCM).

-

Add Reagent: Add

(2.0 eq). The mixture may be slightly heterogeneous. -

Catalysis (Critical Step): Add DMAP (0.1 eq) slowly.

-

Observation: You will see immediate effervescence (

evolution). This confirms the reaction is starting.

-

-

Incubation: Stir at 35–40 °C (mild heating helps the sterically hindered attack) for 12–24 hours.

-

Note: Monitor by TLC.[6] If conversion stalls, add another 0.5 eq of

.

-

-

Quench: Once complete, dilute with diethyl ether or EtOAc.

-

Wash: Wash with saturated

(removes unreacted acid) and brine. -

Dry & Concentrate: Dry over

and concentrate. The excess

Method B: Steglich Esterification (Troubleshooting)

If you must use DCC/DMAP, you likely face low yields due to N-acylurea formation (the rearrangement byproduct).

Troubleshooting the Steglich Route

| Issue | Cause | Corrective Action |

| Low Yield / Urea Byproduct | Slow reaction of bulky | 1. Increase DMAP to 0.5–1.0 eq (accelerates ester formation over rearrangement).2. Add the acid and DCC slowly to a solution of Alcohol + DMAP.[1] |

| Product Hydrolysis | Acidic silica gel during purification. | Add 1% Triethylamine to your chromatography eluent to neutralize the silica. |

| Incomplete Reaction | Wet solvents (DCC reacts with water to form DCU). | Dry DCM over |

Protocol Adjustment: Use EDC·HCl instead of DCC. The urea byproduct from EDC is water-soluble and can be washed away, eliminating the filtration step and preventing product trapping in the DCU precipitate.

FAQ: Specific User Scenarios

Q1: My product decomposes on the rotavap. What is happening?

-

A: tert-Butyl esters are acid-sensitive.[1][7] If you used an acidic workup (like 1M HCl) to remove DMAP, trace acid may remain.

-

Fix: Wash the organic layer with saturated

twice before drying. Do not heat the water bath above 40°C during concentration.

Q2: Can I use

-

A: Yes. In the Magdeburg (

) method, using

Q3: The reaction turns black/dark brown.

-

A: This often indicates decomposition of the benzyl ether or oxidation of the phenol if the benzyl group fell off. Ensure your reaction is under an inert atmosphere (

or Ar). Benzyl ethers can be sensitive to light over long periods; wrap the flask in foil.

Q4: I see a new spot on TLC that isn't product or starting material.

-

A: Check for 4-(benzyloxy)benzoic anhydride . This symmetrical anhydride can form if the alcohol attack is too slow. It usually converts to the ester eventually, but adding excess

-BuOH helps.[1]

References

-

The "Magdeburg" Method (

Esterification):- Takeda, K., et al. (1994).

- Insight: Establishes the mechanism and stoichiometry for using to form tert-butyl esters without acidic c

-

Steglich Esterification Optimization

-

Alternative Benzylation (Williamson Ether)

Sources

- 1. tert-Butyl peroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Recrystallization of tert-Butyl 4-(Benzyloxy)benzoate: A Technical Support Guide

Welcome to the technical support center for the purification of tert-butyl 4-(benzyloxy)benzoate via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the crystallization of this compound. Our focus is on not just the "how," but the fundamental "why" behind each step, ensuring a robust understanding and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] For a molecule with both aromatic and ester functional groups, a good starting point would be moderately polar solvents. Based on analogous structures like benzyl benzoate, aliphatic alcohols such as ethanol or isopropanol, potentially mixed with water to decrease solubility at lower temperatures, are excellent candidates.[3][4] Other potential solvents could include toluene or ethyl acetate. A systematic solvent screening is always recommended.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[1] To remedy this, try reheating the solution to dissolve the oil, then add a small amount of additional solvent to reduce the saturation.[1][6] Subsequently, allow the solution to cool much more slowly. Placing the flask in a warm bath that is gradually allowed to cool can promote the formation of crystals over oil. Using a different solvent or a solvent mixture can also resolve this issue.

Q3: I'm not getting any crystals, even after the solution has cooled. What's the problem?

A3: The absence of crystal formation upon cooling is a common issue, often due to either using too much solvent or the solution being supersaturated.[6][7]

-

Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration of the solute.[6][8]

-

Supersaturation: The solution may be supersaturated, meaning the solute is dissolved at a concentration higher than its normal solubility limit.[6] In this case, crystallization needs to be induced. This can be achieved by:

-

Scratching the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.[7][8]

-

Adding a seed crystal of pure this compound. This provides a template for crystallization to begin.[7][8]

-

Cooling the solution in an ice bath to further decrease the solubility.[1]

-

Q4: My final product yield is very low. What are the likely causes?

A4: A poor yield can stem from several factors:[8]

-

Using too much solvent: As mentioned, this keeps a significant portion of your compound dissolved in the mother liquor.[7]

-

Premature crystallization: If the solution cools too quickly during hot filtration (if performed), some product can be lost.

-

Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature for crystallization to complete.

-

Washing with too much cold solvent: During the final wash, using an excessive amount of cold solvent can redissolve some of the purified crystals.[7]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | 1. Too much solvent used.[6] 2. Solution is supersaturated.[6] | 1. Boil off some solvent to concentrate the solution.[8] 2. Induce crystallization by scratching the flask, adding a seed crystal, or cooling further in an ice bath.[7][8] |

| Compound "oils out" | 1. Solution is too concentrated. 2. Cooling is too rapid.[8] 3. Inappropriate solvent choice.[5] | 1. Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.[1][6] 2. Consider a different solvent or a mixed solvent system. |

| Low recovery of purified product | 1. Too much solvent used.[7] 2. Premature crystallization during filtration. 3. Crystals washed with excessive cold solvent.[7] | 1. Concentrate the mother liquor and cool again to recover more product. 2. Ensure the filtration apparatus is hot. 3. Use a minimal amount of ice-cold solvent for washing. |

| Colored impurities in the final product | 1. Impurities are co-crystallizing with the product. | 1. Consider a preliminary purification step like passing through a short plug of silica gel.[9] 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Methodology:

-

Place approximately 20-30 mg of crude this compound into several small test tubes.

-

To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

-

For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid.

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for recrystallization. The choice of solvent should be determined from the solvent screening experiment. Here, we will use a hypothetical ethanol/water solvent system as an example.

Methodology:

-

Weigh the crude this compound and place it in an Erlenmeyer flask.

-

Add a minimal amount of the primary solvent (e.g., ethanol) to the flask, just enough to cover the solid.

-

Heat the flask on a hot plate while stirring to dissolve the solid. Continue to add small portions of the hot primary solvent until the solid is completely dissolved.[7]

-

If a second solvent (anti-solvent, e.g., water) is used, add it dropwise to the hot solution until the solution becomes slightly cloudy, indicating the saturation point has been reached.[4]

-

Add a few more drops of the hot primary solvent until the solution becomes clear again.

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[8]

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.[5]

-

Wash the crystals with a small amount of ice-cold solvent (in this case, a cold ethanol/water mixture) to remove any remaining impurities.[7]

-

Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Visualizing the Workflow

Recrystallization Workflow

Caption: General workflow for the recrystallization process.

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting common recrystallization problems.

References

-

3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Recrystallization.pdf. (n.d.). Retrieved from [Link]

-

Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- US6491795B2 - Process for recovering benzyl benzoate - Google Patents. (n.d.).

-

Recrystallization Issues : r/Chempros - Reddit. (2024, October 17). Retrieved from [Link]

-

Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

-

Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? (2014, March 7). ResearchGate. Retrieved from [Link]

- CN1763001A - Peroxidized t-butyl perbenzoate production process - Google Patents. (n.d.).

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

- WO 2012/032546 A2 - Googleapis.com. (2012, March 15).

-

This compound | CAS 312631-23-5 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

- CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents. (n.d.).

- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents. (n.d.).

-

Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics. (2022, July 29). Retrieved from [Link]

-

Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Recrystallization - Why two solvents? : r/chemhelp - Reddit. (2014, September 7). Retrieved from [Link]

-

Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. Recrystallization [wiredchemist.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

Avoiding hydrolysis of tert-butyl ester during workup

Subject: Preventing Hydrolysis of tert-Butyl Esters During Workup and Purification Ticket ID: TBE-PROTECT-001 Status: Resolved / Guide Published

Executive Summary

The Core Challenge: tert-Butyl (

The Failure Mode: Unintended hydrolysis typically occurs not during the reaction, but during workup and purification due to:

-

Trace Acid: Residual Lewis acids (e.g., Al, B salts) or insufficient quenching of acidic reagents.

-

Active Silica: The acidic surface of silica gel (

) acting as a catalyst during chromatography. -

Thermal/Acid Synergy: Heating a crude mixture containing even ppm levels of acid (e.g., on a rotovap).

This guide provides self-validating protocols to neutralize these threats.

The Mechanism: Why Your Ester is Dying

To prevent hydrolysis, you must understand the enemy. Unlike methyl esters, which hydrolyze via nucleophilic attack at the carbonyl (

-

The Trigger: Protonation of the ether oxygen.

-

The Point of No Return: Dissociation into a carboxylic acid and a stable tert-butyl carbocation.

-

The Byproduct: The carbocation eliminates a proton to form isobutylene gas (bubbles are a sign of failure).

Mechanistic Pathway (A_AL1 vs Base Stability)

Figure 1: The

Workup Protocols: Neutralizing the Threat

Scenario A: Quenching Acidic Reactions

If your reaction used TFA, HCl, or Lewis Acids (

Protocol: The "Cold Buffer" Quench

-

Cool: Chill the reaction mixture to 0°C.

-

Dilute: Dilute with an inert solvent (EtOAc or Et2O) to act as a heat sink.

-

Quench: Pour the mixture slowly into a vigorously stirring slurry of Saturated Aqueous

and crushed ice.-

Why? The ice keeps the temp < 5°C, preventing the

mechanism even if local pH drops temporarily.

-

-

Verify: Check the pH of the aqueous layer.[1] It must be pH > 7.

Scenario B: Removing Aluminum (LAH/DIBAL Workup)

Aluminum salts are notorious Lewis acids that can catalyze hydrolysis during drying or evaporation.

The Solution: Rochelle's Salt Method This method chelates Aluminum, removing it into the aqueous phase at a neutral pH, unlike the Fieser method which can sometimes generate local hot spots.

| Step | Action | Mechanistic Reason |

| 1 | Cool reaction to 0°C. Dilute with Et2O. | Slows kinetics; Ether precipitates inorganic salts. |

| 2 | Add Rochelle's Salt (Sat. Na-K Tartrate). | Tartrate acts as a bidentate ligand, sequestering |

| 3 | Vigorously stir at RT for 1-2 hours. | Breaks the Al-emulsion.[2] Two clear layers must form.[2] |

| 4 | Separate and wash with Brine. | Removes residual chelated salts. |

Purification: The Silica Trap

Standard Silica Gel 60 is acidic (

Protocol: Triethylamine (TEA) Deactivation

You must neutralize the stationary phase.[3]

Step-by-Step Deactivation:

-

Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% Triethylamine (v/v) .

-

Packing: Pour the column. The TEA binds to the acidic silanol sites.[3]

-

Flushing (Optional but Recommended): Flush the column with 2-3 column volumes of pure solvent (no TEA) to remove excess base if your compound is base-sensitive (rare for

-Bu esters).-

Note: For most

-Bu esters, you can keep 0.5% TEA in the mobile phase throughout the run to ensure safety.

-

-

Loading: Load your sample.

-

Elution: Run the column.

Comparison of Stationary Phase Modifiers:

| Modifier | pH Impact | Suitability for t-Bu Ester | Notes |

| None | Acidic (~5.0) | High Risk | Decomposition likely for sensitive substrates. |

| 1% Et3N | Basic (~9.0) | Excellent | Neutralizes silanols; ester is base-stable. |

| 1% AcOH | Acidic (~4.0) | Do Not Use | Accelerates |

| Alumina (Basic) | Basic (~10.0) | Good | Alternative if silica fails; no treatment needed. |

Troubleshooting Decision Tree

Figure 2: Workflow decision tree for isolating acid-sensitive esters.

Frequently Asked Questions (FAQ)

Q: My product decomposes on the Rotovap even after a NaHCO3 wash. Why?

A: You likely have "fugitive" acid. Ammonium chloride (

-

Fix: Add a few drops of Triethylamine or Pyridine to the flask before rotary evaporation. This ensures the environment remains basic as the solvent volume decreases. Keep the bath temperature below 40°C .

Q: Can I use NaOH to quench?

A: Generally, yes. Because

Q: I see "isobutylene" mentioned in the mechanism. What does that look like? A: It is a gas. If you see bubbling after the initial quenching (i.e., not CO2 from bicarbonate), your ester is actively decomposing. Stop immediately, cool the flask, and add base (Et3N).

References

-

Greene's Protective Groups in Organic Synthesis (Wiley). Definitive guide on stability profiles of tert-butyl esters.

-

Organic Syntheses: Rochelle's Salt Workup. Standard protocol for Aluminum removal.

-

(See Note 3 regarding tartrate).

-

-

Rochester University Chemistry Guide.

-

Not Voodoo (University of Rochester). Practical guide to workups and Lewis Acid removal.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of tert-Butyl 4-(benzyloxy)benzoate: A Comparative Purity Assessment Guide

Topic: 1H NMR Spectrum Analysis of tert-Butyl 4-(benzyloxy)benzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In drug development, this compound serves as a critical orthogonally protected intermediate.[1] Its stability against basic hydrolysis (due to the tert-butyl group) and hydrogenolysis (due to the benzyl group) makes it a staple in linker synthesis and peptide chemistry.[1]

This guide provides a high-resolution spectral analysis of this compound, comparing its signature signals against key synthetic precursors and alternative ester derivatives. We focus on solvent-dependent resolution and impurity differentiation , providing actionable data to validate product purity.

Structural Segmentation & Theoretical Shift Assignment

To accurately analyze the spectrum, we must first segment the molecule into magnetically distinct environments.

Molecular Formula: C₁₈H₂₀O₃ Molecular Weight: 284.35 g/mol

Table 1: Predicted 1H NMR Chemical Shifts (CDCl₃, 500 MHz)

Based on substituent additivity rules and analogous literature data.

| Assignment Label | Proton Group | Multiplicity | Integration | Chemical Shift (δ ppm) | Coupling Constant ( | Structural Insight |

| A | Ar-H (ortho to ester) | Doublet (d) | 2H | 7.92 – 7.98 | ~8.8 Hz | Deshielded by carbonyl anisotropy.[1] |

| B | Ar-H (ortho to ether) | Doublet (d) | 2H | 6.95 – 7.02 | ~8.8 Hz | Shielded by electron-donating oxygen.[1] |

| C | Benzyl Ar-H | Multiplet (m) | 5H | 7.30 – 7.45 | N/A | Overlapping aromatic envelope.[1] |

| D | O-CH ₂-Ph | Singlet (s) | 2H | 5.05 – 5.15 | - | Diagnostic peak for benzyl protection.[1][2] |

| E | C(CH ₃)₃ | Singlet (s) | 9H | 1.55 – 1.60 | - | Strong, sharp singlet; integration reference.[1] |

Visualization: Spectral Logic Map

The following diagram maps the physical structure to the spectral logic, illustrating the connectivity and shielding effects.

Figure 1: Structural assignment logic mapping functional groups to their specific chemical shift environments.

Comparative Analysis: Performance vs. Alternatives

A. Solvent Comparison: CDCl₃ vs. DMSO-d₆

Choosing the right solvent is not merely about solubility; it is about resolution and impurity detection .[1]

| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |

| Resolution | High. Sharp signals, minimal viscosity broadening.[1] | Medium. Higher viscosity can broaden multiplets. | Use CDCl₃ for routine purity checks. |

| Water Signal | ~1.56 ppm (variable).[3] Can overlap with tert-butyl group (1.58 ppm) if wet.[1] | 3.33 ppm. Far removed from key signals. | Use DMSO-d₆ if sample is wet to avoid t-butyl overlap.[1] |

| Precursor Detection | Phenolic OH (impurity) often broad or invisible due to exchange. | Phenolic OH (impurity) appears as a sharp singlet at ~10.3 ppm. | Use DMSO-d₆ for Trace Impurity Analysis (Process Control). |

| Aromatic Separation | Good separation between benzoate and benzyl protons. | Significant shift in aromatic protons; potential overlap changes. | CDCl₃ is preferred for structural confirmation. |

Critical Insight: If you are monitoring the reaction from tert-butyl 4-hydroxybenzoate, DMSO-d₆ is superior because the starting material's phenolic proton (Ar-OH) gives a diagnostic sharp peak at >10 ppm, which is absent in the product.[1] In CDCl₃, this proton is often broadened into the baseline.

B. Distinguishing from Synthetic Precursors

In a drug development context, proving the absence of starting materials is vital.

1. vs. tert-Butyl 4-hydroxybenzoate (Starting Material)[1][4]

-

Product: Shows Benzylic CH₂ singlet (~5.1 ppm) and 5 extra aromatic protons.[2][3]

-

Alternative (SM): Missing the 5.1 ppm singlet. Contains Phenolic OH.

-

differentiation: The integration ratio of the aromatic region (9H for product vs. 4H for SM) relative to the tert-butyl group (9H) is the primary quantitative check.[1]

2. vs. 4-(Benzyloxy)benzoic acid (Hydrolysis Impurity)

-

Product: tert-Butyl singlet (~1.58 ppm, 9H).[1]

-

Alternative (Acid): tert-Butyl signal is absent .[1] Acidic proton >11 ppm.

-

Differentiation: Disappearance of the intense 1.58 ppm singlet is the fastest check for ester hydrolysis.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing (IND/NDA), follow this self-validating protocol.

Reagents & Equipment[1][2][5][6]

-

Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.[1]

-

Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

-

Instrument: 400 MHz or higher (500 MHz recommended for aromatic resolution).

Step-by-Step Workflow

-

Sample Preparation:

-

Weigh 10-15 mg of this compound.

-

Dissolve in 0.6 mL CDCl₃.

-

Note: Ensure the solution is clear. If cloudy, filter through a cotton plug to remove inorganic salts (e.g., K₂CO₃ from synthesis).

-

-

Acquisition Parameters:

-

Pulse Angle: 30° (to ensure accurate integration).

-

Relaxation Delay (D1): ≥ 5 seconds (Critical for accurate integration of the tert-butyl methyls vs. aromatics).

-

Scans (NS): 16 (Sufficient for >95% purity); 64 (For trace impurity detection <1%).[1]

-

Temperature: 298 K (25°C).

-

-

Processing:

-

Phasing: Manual phasing is required for the aromatic doublet region.

-

Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial order 5).

-

Referencing: Set TMS signal to 0.00 ppm.

-

Visualization: Impurity Identification Flowchart

Use this logic flow to interpret the spectrum during process control.

Figure 2: Decision tree for rapid purity assessment and impurity identification.

References

-

Synthesis and Characterization of Benzoate Liquid Crystals. (2021). TÜBİTAK Academic Journals. Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. Retrieved from [Link]

-

tert-Butyl 4-hydroxybenzoate Spectral Data. (2025). PubChem. Retrieved from [Link][1]

Sources

- 1. 4-TERT-BUTYLBENZYL ALCOHOL(877-65-6) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. tert-Butyl 4-hydroxybenzoate | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Safe Handling of Tert-butyl 4-(benzyloxy)benzoate: An Essential Guide to Personal Protective Equipment

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical intermediates are daily realities. Tert-butyl 4-(benzyloxy)benzoate, a key building block in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in a thorough hazard analysis based on structurally similar compounds, ensuring a conservative and safety-first operational plan.

Hazard Analysis: Understanding the Risks

Before any laboratory work commences, a comprehensive understanding of the potential hazards is paramount. Based on data for analogous compounds, this compound should be treated as a substance with the following potential hazards:

-

Skin Irritation (H315): Likely to cause skin irritation upon direct contact.[1]

-

Serious Eye Irritation (H319): Poses a significant risk of serious irritation or damage to the eyes.[1]

-

Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]

-

Harmful if Swallowed (H302): Ingestion of the compound may be harmful to health.[1][2]

This hazard profile dictates a multi-faceted PPE strategy to create effective barriers for all potential routes of exposure. All PPE selection and use must comply with the OSHA standard on Personal Protective Equipment, 29 CFR 1910.132, which mandates that employers conduct a hazard assessment to determine the necessary PPE for their workplace.[3][4][5]

The Core Ensemble: Essential Personal Protective Equipment

A proactive and comprehensive approach to PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.

| Protection Type | Specification | Rationale |